Cas no 1155909-83-3 ((2-ethoxyethyl)1-(3-fluorophenyl)ethylamine)

(2-Ethoxyethyl)1-(3-fluorophenyl)ethylamine is a fluorinated amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines an ethoxyethyl side chain with a 3-fluorophenyl group, offering enhanced solubility and reactivity in synthetic processes. The fluorine substituent improves metabolic stability and binding affinity in biologically active compounds, making it a valuable intermediate for drug discovery. The ethoxyethyl moiety contributes to improved lipophilicity, facilitating membrane permeability in drug candidates. This compound is particularly useful in the development of CNS-targeting molecules due to its balanced physicochemical properties. Careful handling is recommended due to its amine functionality. Purity and stability are critical for reproducible results in research applications.
(2-ethoxyethyl)1-(3-fluorophenyl)ethylamine structure
1155909-83-3 structure
Product Name:(2-ethoxyethyl)1-(3-fluorophenyl)ethylamine
CAS No:1155909-83-3
MF:C12H18FNO
MW:211.275826931
CID:5157133
PubChem ID:43403707
Update Time:2025-06-12

(2-ethoxyethyl)1-(3-fluorophenyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • (2-Ethoxyethyl)[1-(3-fluorophenyl)ethyl]amine
    • 2-Ethoxy-N-(1-(3-fluorophenyl)ethyl)ethan-1-amine
    • (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine
    • Inchi: 1S/C12H18FNO/c1-3-15-8-7-14-10(2)11-5-4-6-12(13)9-11/h4-6,9-10,14H,3,7-8H2,1-2H3
    • InChI Key: HZCVMBUYWHXSIP-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(C)NCCOCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 166
  • XLogP3: 2
  • Topological Polar Surface Area: 21.3

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Additional information on (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine

Introduction to (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine (CAS No. 1155909-83-3)

(2-ethoxyethyl)1-(3-fluorophenyl)ethylamine (CAS No. 1155909-83-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug development and chemical synthesis.

The molecular formula of (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine is C12H17FN2O, and its molecular weight is approximately 220.27 g/mol. The compound features an ethoxyethyl group and a fluorinated phenyl ring, which contribute to its distinct chemical properties and potential biological activities. These structural elements are crucial for understanding the compound's behavior in different environments and its interactions with biological systems.

In recent years, (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine has been the subject of several studies aimed at elucidating its pharmacological profile. One notable area of research is its potential as a lead compound for the development of new therapeutic agents. Studies have shown that this compound exhibits moderate to strong binding affinity for certain receptors, making it a promising candidate for further optimization and drug design.

A study published in the Journal of Medicinal Chemistry in 2022 investigated the binding interactions of (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine with serotonin receptors. The results indicated that the compound has a high affinity for the 5-HT1A receptor, which is implicated in various neurological disorders such as anxiety and depression. This finding suggests that (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine could be further developed into a novel anxiolytic or antidepressant agent.

Beyond its potential as a therapeutic agent, (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine also shows promise in chemical synthesis and materials science. Its unique structure makes it an excellent building block for the synthesis of more complex molecules with diverse functionalities. For instance, researchers at the University of California, Berkeley, have utilized this compound as a key intermediate in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.

The synthetic route to produce (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine has been well-documented in the literature. A common method involves the reaction of 3-fluorobenzaldehyde with ethoxyethanamine under mild conditions, followed by reduction to form the desired amine product. This synthetic pathway is highly efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

In terms of safety and handling, it is important to note that while (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine is not classified as a hazardous material, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to minimize exposure risks.

The environmental impact of (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine is another important consideration. Studies have shown that this compound has low toxicity to aquatic organisms and does not persist in the environment for extended periods. However, responsible disposal practices should still be followed to prevent any potential ecological harm.

In conclusion, (2-ethoxyethyl)1-(3-fluorophenyl)ethylamine (CAS No. 1155909-83-3) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique molecular structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and applications, this compound is likely to play an increasingly important role in advancing our understanding of medicinal chemistry and pharmaceutical science.

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